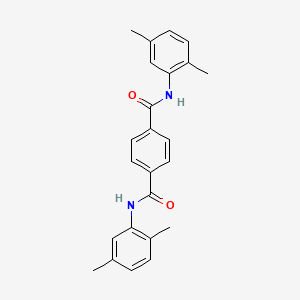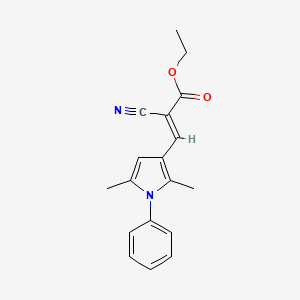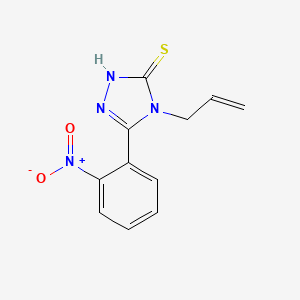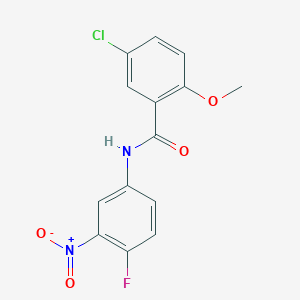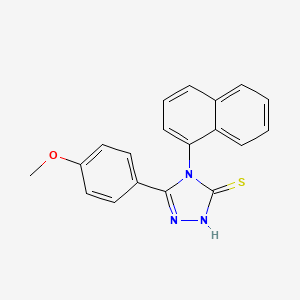![molecular formula C12H15N5O3S B5755490 2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C12H15N5O3S and its molecular weight is 309.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.08956053 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function in susceptible fungi, leading to their death .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway in susceptible fungi. By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol, a critical component of fungal cell membranes . The downstream effects include disruption of cell membrane structure and function, leading to fungal cell death .
Result of Action
The result of the compound’s action is the disruption of fungal cell membrane structure and function, leading to cell death . Some compounds bearing a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus via a methylene linkage have shown good antimicrobial activities against test microorganisms .
Properties
IUPAC Name |
2-[2-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-19-10-4-8(2-3-9(10)20-6-11(13)18)5-15-17-7-14-16-12(17)21/h2-4,7,15H,5-6H2,1H3,(H2,13,18)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUFSVZYWJOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
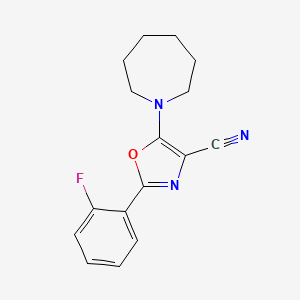
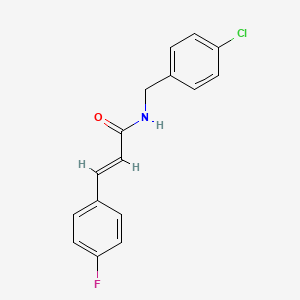
![N-(2-fluorophenyl)-6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
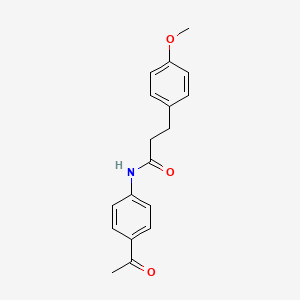
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
